molecular formula C9H12Cl3N B3078394 [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride CAS No. 1050556-36-9

[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride

Cat. No.: B3078394
CAS No.: 1050556-36-9
M. Wt: 240.6 g/mol
InChI Key: OUHIFLLYXGQADS-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride: is an important organic compound used as a raw material and intermediate in various chemical syntheses. It is known for its applications in the synthesis of pharmaceuticals and pesticides .

Scientific Research Applications

Chemistry: [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is utilized in the development of pharmaceutical drugs. It acts as a precursor in the synthesis of active pharmaceutical ingredients (APIs) used in medications .

Industry: In the industrial sector, this compound is employed in the production of pesticides and other agrochemicals. It is also used in the manufacture of specialty chemicals .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride" . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride exhibits unique properties due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and interaction with other molecules, making it distinct in its applications and effectiveness .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHIFLLYXGQADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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